molecular formula C14H15FN2O5S B2547215 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034386-05-3

3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No. B2547215
CAS RN: 2034386-05-3
M. Wt: 342.34
InChI Key: RBDFOUBBZFHZOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique, allowing for diverse applications in scientific research. It contains a piperidin-4-yl group, a 2-fluorophenyl group, and an oxazolidine-2,4-dione group.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug design due to their diverse pharmacological properties. The piperidine ring is present in numerous pharmaceuticals and alkaloids. Researchers have explored various synthetic methods to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound , 3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione , may serve as a scaffold for novel drug development. Its structural features could be exploited to target specific biological pathways or receptors.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives. For instance, isatin-based imidazole derivatives containing a piperidine moiety exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) . Investigating the antiviral properties of our compound could be promising.

Neutron Capture Therapy (Boron-Carriers)

Boronic acids and their esters, including piperidine-based derivatives, are considered for drug delivery devices and neutron capture therapy. While these compounds are marginally stable in water, their potential as boron carriers warrants exploration . Our compound might contribute to this field.

Inhibitors of Kinases and Enzymes

Piperidines often act as kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Investigating the kinase inhibitory potential of our compound could yield valuable insights.

properties

IUPAC Name

3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5S/c15-11-3-1-2-4-12(11)23(20,21)16-7-5-10(6-8-16)17-13(18)9-22-14(17)19/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDFOUBBZFHZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

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